Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
METHYL 3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a furan ring, a thieno[2,3-b]pyridine core, and various functional groups such as methoxy and amido groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the furan-2-amido group and the methoxymethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the compound can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-(METHYLTHIO)FURAN: A related compound with a similar furan ring structure.
THIENOPYRIDINE DERIVATIVES: Other compounds in the thienopyridine class with varying functional groups.
Uniqueness
METHYL 3-(FURAN-2-AMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its combination of functional groups and its specific arrangement of atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2O5S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 3-(furan-2-carbonylamino)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H16N2O5S/c1-9-7-10(8-22-2)12-13(19-15(20)11-5-4-6-24-11)14(17(21)23-3)25-16(12)18-9/h4-7H,8H2,1-3H3,(H,19,20) |
InChI Key |
MTNUBVJBEDGGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)OC)NC(=O)C3=CC=CO3)COC |
Origin of Product |
United States |
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